molecular formula C18H34N8O6S2 B14255496 L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl- CAS No. 286380-06-1

L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl-

Cat. No.: B14255496
CAS No.: 286380-06-1
M. Wt: 522.6 g/mol
InChI Key: XLMYPJJOVVFKOR-HTFCKZLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl- is a complex peptide composed of multiple amino acids, including L-cysteine, L-alanine, and L-arginine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl- typically involves the stepwise coupling of the constituent amino acids. This process can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can efficiently assemble the peptide chain. The use of protective groups to prevent unwanted side reactions is crucial during the synthesis. After the synthesis, the peptide is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl- can undergo various chemical reactions, including:

    Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of modified peptides with new functional groups.

Scientific Research Applications

L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein folding and stability.

    Medicine: Explored for its potential therapeutic effects, including antioxidant properties and wound healing.

    Industry: Utilized in the production of specialized peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl- involves its interaction with various molecular targets and pathways. The thiol group in L-cysteine can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the peptide can interact with enzymes and receptors, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • L-Alanyl-L-cysteine
  • L-Cysteinyl-L-alanine
  • L-Arginyl-L-alanine

Uniqueness

L-Cysteine, L-cysteinyl-L-alanyl-L-arginyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of multiple functional groups, such as thiol and guanidine, allows for diverse chemical reactivity and biological activity.

Properties

CAS No.

286380-06-1

Molecular Formula

C18H34N8O6S2

Molecular Weight

522.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C18H34N8O6S2/c1-8(23-15(29)10(19)6-33)13(27)25-11(4-3-5-22-18(20)21)16(30)24-9(2)14(28)26-12(7-34)17(31)32/h8-12,33-34H,3-7,19H2,1-2H3,(H,23,29)(H,24,30)(H,25,27)(H,26,28)(H,31,32)(H4,20,21,22)/t8-,9-,10-,11-,12-/m0/s1

InChI Key

XLMYPJJOVVFKOR-HTFCKZLJSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CS)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.